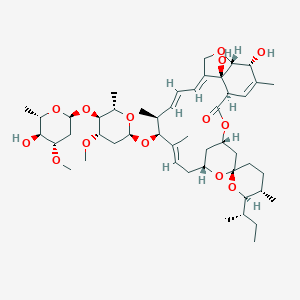

Ivermectin B1a

Übersicht

Beschreibung

Ivermectin B1a is a 16-membered macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis. It is the primary component (≥80%) of ivermectin, a semi-synthetic antiparasitic drug, with the minor component being ivermectin B1b (≤20%) . This compound exhibits potent activity against nematodes and arthropods by binding to glutamate-gated chloride channels (Glu-Cl), disrupting neurotransmission in parasites . Its safety profile and broad-spectrum efficacy have led to extensive use in human and veterinary medicine, as well as ongoing research into repurposing it for cancer and vector-borne disease control .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ivermectin wird aus den Fermentationsprodukten des Bakteriums Streptomyces avermitilis synthetisiert. Die Hauptbestandteile von Ivermectin sind 22,23-Dihydroavermectin B1a und 22,23-Dihydroavermectin B1b. Die Synthese umfasst mehrere Schritte:

Schutz von Hydroxylgruppen: Die Hydroxylgruppen in 4’'-Position und 5-Position von Abamectin B2 werden unter Verwendung von Allylcarbonat geschützt.

Oxidation: Die Hydroxylgruppe in 23-Position von Abamectin B2 wird oxidiert, um eine Ketocarbonylgruppe zu bilden.

Hydrazonbildung: Die Ketocarbonylgruppe in 23-Position wird unter Verwendung von organischem Sulfonylhydrazin in ein Sulfonylhydrazon umgewandelt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ivermectin erfolgt durch großtechnische Fermentation von Streptomyces avermitilis, gefolgt von Extraktions- und Reinigungsprozessen. Die Fermentationsbrühe wird einer Lösungsmittelextraktion unterzogen, und das Rohprodukt wird unter Verwendung chromatographischer Verfahren gereinigt, um Ivermectin mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ivermectin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ivermectin kann oxidiert werden, um Ketoderivate zu bilden.

Reduktion: Reduktionsreaktionen können Ketogruppen wieder in Hydroxylgruppen umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen im Ivermectinmolekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ivermectin, wie Keto- und Hydroxylderivate, die für weitere chemische Modifikationen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of Ivermectin B1a as an anticancer agent. Research indicates that it exhibits significant anti-proliferative effects on various cancer cell lines.

Case Studies

- Colorectal Cancer : this compound was shown to dose-dependently inhibit the growth of colorectal cancer cells (SW480 and SW1116), leading to increased caspase-3/7 activity, which is indicative of apoptosis .

- HCT-116 Cells : In vitro studies revealed that treatment with this compound resulted in a marked decrease in cell viability and migration capacity, suggesting its potential as a microtubule-targeting agent for cancer therapy .

Antiparasitic Applications

This compound is widely recognized for its efficacy against various parasitic infections. It is particularly effective against nematodes and ectoparasites.

Clinical Uses

- Onchocerciasis : Ivermectin is the treatment of choice for river blindness caused by Onchocerca volvulus.

- Strongyloidiasis : It has also shown effectiveness against Strongyloides stercoralis infections.

Antiviral Properties

Emerging research suggests that this compound may possess antiviral properties against several viruses.

Case Studies

- SARS-CoV-2 : Preliminary studies indicated that Ivermectin could reduce viral load in vitro, although clinical efficacy remains under investigation due to mixed results from various trials .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

Pharmacokinetics Studies

Research conducted on Beagle dogs provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, supporting its safe use in both veterinary and human medicine .

Summary Table of Applications

| Application | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| Anticancer | Enhances tubulin polymerization; induces apoptosis | Effective against HCT-116 cells; promotes caspase activity |

| Antiparasitic | Activates GABA receptors; causes paralysis in parasites | Effective against Onchocerciasis and Strongyloidiasis |

| Antiviral | Inhibits viral replication; interferes with cellular machinery | Potential efficacy against HIV and SARS-CoV-2 |

| Pharmacokinetics | Absorption and metabolism studies conducted in Beagle dogs | Supports safe therapeutic use |

Wirkmechanismus

Ivermectin exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. In mammals, ivermectin also acts as an agonist of gamma-aminobutyric acid (GABA) receptors, although its effects on the central nervous system are limited due to the blood-brain barrier .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Ivermectin B1a and B1b differ only at the C-26 position: B1a has an ethyl group, while B1b has a methyl group (Figure 1) . This minor structural variation influences their biological activities in specific contexts. Other avermectins, such as abamectin (the precursor to ivermectin), retain a double bond at C-22/23, whereas ivermectin components are hydrogenated, enhancing safety .

Table 1: Structural and Functional Comparison

Antiparasitic Efficacy

- Nematodes : Both B1a and B1b show comparable efficacy against nematodes, with B1a often cited as slightly more potent .

- Arthropods: Studies on Anopheles mosquitoes demonstrate equivalent lethality between B1a and B1b (LC50: 9.8–11.2 ng/mL), supporting the use of the racemic mixture for malaria vector control .

- Mollusks : B1b exhibits unique molluscicidal activity against snails (e.g., Biomphalaria glabrata), critical for schistosomiasis control, while B1a is inactive .

Toxicological Profiles

However, B1b’s molluscicidal activity necessitates caution in environmental applications .

Pharmacological and Metabolic Considerations

- Metabolism : Both components undergo hydroxylation at C-24 in mammals, producing metabolites with retained bioactivity .

- Derivatives : Hydrogenation of abamectin (B1a/B1b mixture) to produce ivermectin reduces neurotoxicity, highlighting the role of structural modifications in optimizing safety .

Comparative Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Dominant component with proven efficacy; stable in formulations. | Inactive against mollusks. |

| Ivermectin B1b | Molluscicidal activity; synergizes with B1a. | Lower natural abundance; limited standalone use. |

| Abamectin | Broader insecticidal spectrum. | Higher toxicity due to unsaturated bond. |

Biologische Aktivität

Ivermectin B1a, a derivative of the avermectin family, is well-known for its antiparasitic properties. Recent research has expanded its potential applications, revealing significant biological activities, particularly in anticancer and antiviral contexts. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exhibits a multifaceted mechanism of action, primarily through its interaction with various biological targets:

- Antiparasitic Activity : this compound binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. This is particularly effective against nematodes and arthropods.

- Anticancer Properties : Recent studies have shown that this compound can inhibit cancer cell proliferation. For instance, a study indicated an IC50 value of 30 μM against HCT-116 colon cancer cells, demonstrating significant anti-proliferative effects and promoting apoptosis . The compound enhances tubulin polymerization, suggesting potential as a microtubule-targeting agent similar to paclitaxel .

- Antiviral Effects : Ivermectin has been shown to inhibit various viruses, including Zika virus and SARS-CoV-2. It disrupts the interaction between importin proteins and viral proteins, thereby preventing viral replication .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its efficacy and safety profile:

- Absorption and Distribution : Following administration, this compound achieves peak plasma concentrations within hours. A study reported peak levels between 16 and 101 ng/mL after a single oral dose of 200 μg/kg in healthy volunteers .

- Metabolism : The compound undergoes extensive metabolism in the liver, with a half-life that varies based on the route of administration. Subcutaneous administration has shown promising results in maintaining therapeutic levels even in severe infections .

- Elimination : The drug is primarily excreted via feces, with minimal renal clearance observed.

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

- Disseminated Strongyloidiasis Treatment : A patient with disseminated strongyloidiasis was treated with high-dose subcutaneous Ivermectin (12 mg/day), resulting in improved clinical outcomes despite complications from severe sepsis. This case underscores the importance of dosage adjustments based on individual pharmacokinetic responses .

- Cancer Treatment : In vitro studies demonstrated that this compound significantly induced apoptosis in HCT-116 cells and inhibited their migration capacity. The compound's ability to enhance tubulin polymerization positions it as a candidate for further research in cancer therapeutics .

Research Findings

Recent research findings emphasize the versatility and potential of this compound:

Q & A

Basic Research Questions

Q. How is Ivermectin B1a structurally identified and differentiated from its analogs in pharmaceutical formulations?

- Methodological Answer : this compound is distinguished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The molecular formula (C₄₈H₇₄O₁₄) and molecular weight (875.1 g/mol) are key identifiers . Structural differentiation from analogs like Ivermectin B1b (C₄₇H₇₂O₁₄) relies on chromatographic retention times and fragmentation patterns in MS analysis. Quantitative nuclear magnetic resonance (qNMR) can further confirm purity by comparing proton environments to reference standards .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound against parasitic targets?

- Methodological Answer : Electrophysiological assays on glutamate-gated chloride channels in nematode neurons are standard. Patch-clamp techniques measure channel inhibition, while fluorescent calcium imaging quantifies intracellular Ca²⁺ flux changes post-treatment. Comparative studies with avermectin B1a (non-hydrogenated precursor) help isolate the role of the 22,23-dihydro modification in enhancing binding affinity .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Synthesis protocols require strict control of hydrogenation conditions (e.g., catalyst type, reaction time) to minimize B1b contamination. Post-synthesis, HPLC purity assays (USP methods) quantify B1a/B1b ratios, with acceptance criteria set at ≥80% B1a . Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products like 8,9-Z isomer, ensuring compliance with ICH guidelines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported antiviral efficacy (e.g., against SARS-CoV-2)?

- Methodological Answer : Conflicting results often arise from variable cell models (e.g., Vero E6 vs. human airway epithelia) and dosing regimens. Rigorous dose-response studies (0.1–10 µM) with cytotoxicity controls (MTT assays) are essential. Meta-analyses should stratify data by viral load quantification method (qPCR vs. plaque assay) and account for pharmacokinetic limitations (e.g., protein binding in vivo) .

Q. What methodologies are recommended for studying this compound’s metabolic pathways in mammalian systems?

- Methodological Answer : Use radiolabeled [¹⁴C]-Ivermectin B1a in rodent models to track metabolites via liquid scintillation counting. Liver microsome assays identify cytochrome P450 (CYP3A4)-mediated oxidation products. LC-MS/MS profiles of plasma and fecal samples detect primary metabolites (e.g., 3″-O-demethyl derivatives), while bile duct-cannulated models assess enterohepatic recirculation .

Q. How can researchers optimize HPLC parameters to separate this compound degradation products?

- Methodological Answer : Employ a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (85:15 v/v) at 1.0 mL/min. Column temperature (30°C) and detection wavelength (245 nm) enhance resolution of degradation peaks (e.g., 8,9-Z isomer). Forced degradation (acid/alkali hydrolysis, photolysis) validates method robustness per ICH Q2(R1) .

Q. What strategies mitigate toxicity risks in preclinical studies of this compound?

- Methodological Answer : Acute toxicity studies in rodents (OECD 423) determine LD₅₀, while 28-day repeat-dose studies (OECD 407) assess hepatorenal effects. Neurotoxicity is evaluated via functional observational battery (FOB) tests. In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA) predict CNS exposure, guiding safe dosing thresholds .

Q. How should research questions on this compound’s structure-activity relationships (SAR) be framed to maximize impact?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does the 25-sec-butyl group in B1a influence binding kinetics to parasitic chloride channels compared to B1b’s 25-isopropyl group?” Use molecular docking (AutoDock Vina) and mutagenesis studies on recombinant channel subunits to validate hypotheses .

Eigenschaften

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.